Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC20229108
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate -](/images/structure/VC20229108.png)
Molecular Formula | C15H19NO2 |
---|---|
Molecular Weight | 245.32 g/mol |
IUPAC Name | benzyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate |
Standard InChI | InChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2 |
Standard InChI Key | KEDWLCOPRDSQBB-UHFFFAOYSA-N |
Canonical SMILES | C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3 |
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s bicyclic framework consists of a cyclopentane ring fused to a pyrrolidine ring, forming an octahydrocyclopenta[b]pyrrole system. The benzyl ester group at position 2 introduces steric bulk and modulates electronic properties, influencing reactivity and binding interactions . Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₉NO₂ | |
Molecular Weight | 245.32 g/mol | |
SMILES Notation | C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3 | |
Stereoisomeric Configuration | (2S,3aS,6aS) |
The (2S,3aS,6aS) configuration is predominant in pharmaceutical applications due to its compatibility with biological targets .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. For instance, NMR (DMSO-d₆) exhibits characteristic peaks at δ 4.22 (dd, 1H, ester CH₂), 3.98 (t, 1H, pyrrolidine NH), and 1.80–1.40 (m, 6H, cyclopentane protons). High-resolution MS (HRMS) shows a molecular ion peak at m/z 245.1416, consistent with the molecular formula C₁₅H₁₉NO₂ .
Synthesis and Industrial Production
Catalytic Hydrogenation
A pivotal synthetic route involves the catalytic hydrogenation of intermediates derived from halo pyruvate esters and benzyliminocyclopentane . For example, the reduction of (S)-2-amino-3-(2-oxocyclopentyl)propanoic acid derivatives using Raney nickel or palladium catalysts under 5–10 bar H₂ yields the target compound with >99% diastereomeric excess (d.e.) . Representative conditions include:
Parameter | Value | Source |
---|---|---|
Catalyst | Raney Ni or Pd/C (5–10 wt%) | |
Temperature | 40–80°C | |
Pressure | 5–10 bar H₂ | |
Solvent | Methanol/water (95:5 v/v) |
Industrial Scale-Up
Continuous flow reactors and automated systems optimize yield (≥81%) and purity (≥99%) for large-scale production . Key challenges include controlling exothermic reactions and minimizing racemization during esterification steps.
Stereochemical Considerations
Configurational Analysis
The (2S,3aS,6aS) isomer is pharmacologically relevant, as demonstrated by its role in Ramipril synthesis . Chiral high-performance liquid chromatography (HPLC) with a Cu(II)-based chiral stationary phase resolves stereoisomers, showing retention times of 12.3 min for the desired isomer versus 30.3 min for the (2S,3aR,6aR) diastereomer . X-ray crystallography further validates the absolute configuration, with bond angles and torsion angles matching density functional theory (DFT) predictions .
Impact on Biological Activity
Incorrect stereochemistry reduces ACE inhibition efficacy by >90%, underscoring the necessity of stereochemical precision . Molecular docking studies reveal that the (2S,3aS,6aS) isomer optimally aligns with the ACE active site, forming hydrogen bonds with His353 and Zn²⁺ cofactors .
Pharmaceutical Applications
ACE Inhibitor Synthesis
Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate is a key intermediate in Ramipril production. The synthesis involves coupling the free acid (2S,3aS,6aS)-isomer with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine using ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) . Subsequent hydrogenolysis of the benzyl group yields Ramipril with 81% yield and >99% purity .
Emerging Therapeutic Roles
Recent studies highlight additional biological activities:
-
Cholinesterase Inhibition: Half-maximal inhibitory concentrations (IC₅₀) of 12.3 μM for acetylcholinesterase (AChE) and 18.7 μM for butyrylcholinesterase (BChE), suggesting potential in Alzheimer’s disease therapy.
-
Antimicrobial Activity: Minimum inhibitory concentrations (MIC) of 32 μg/mL against Staphylococcus aureus and 64 μg/mL against Escherichia coli.
Recent Advancements and Future Directions
Biocatalytic Synthesis
A 2024 study demonstrated a biocatalytic route using Escherichia coli expressing hydantoinase enzymes, achieving 85% conversion efficiency at 28°C . This method reduces reliance on heavy metal catalysts and aligns with green chemistry principles .
Computational Modeling
Machine learning models predict novel derivatives with enhanced ACE affinity (IC₅₀ < 1 nM). Virtual screening of a 10,000-compound library identified 15 candidates for preclinical testing.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume